3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol
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Overview
Description
3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol is an organic compound that features a fluorine atom, a hydroxyphenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways and molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
- 3-Fluoro-5-hydroxybenzonitrile
- 3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]-2-furanyl]phenol
Uniqueness
3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol is unique due to the presence of both a thienyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11FO2S |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-fluoro-5-[5-(4-hydroxyphenyl)thiophen-2-yl]phenol |
InChI |
InChI=1S/C16H11FO2S/c17-12-7-11(8-14(19)9-12)16-6-5-15(20-16)10-1-3-13(18)4-2-10/h1-9,18-19H |
InChI Key |
OWTLTMXTNPNZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC(=CC(=C3)F)O)O |
Origin of Product |
United States |
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